Propenylbenzothiazole, specifically known as Benzothiazole, 2-(1-propenyl)-(9CI), is an organic compound characterized by its unique molecular structure and potential applications in various scientific fields. This compound belongs to the broader class of benzothiazoles, which are heterocyclic compounds featuring a fused benzene and thiazole ring. The presence of the propenyl group at the second position of the benzothiazole ring enhances its reactivity and utility in chemical synthesis and applications.
Benzothiazole derivatives, including propenylbenzothiazole, are often synthesized from 2-aminothiophenol and aldehydes or ketones under acidic conditions. These compounds have garnered interest in medicinal chemistry due to their biological activities, particularly in the development of pharmaceuticals and agrochemicals. The compound is classified under heterocyclic compounds, specifically as a thiazole derivative.
The synthesis of propenylbenzothiazole typically involves several methods:
The reactions typically require careful monitoring of temperature and pH to optimize yield. The choice of solvents and catalysts can significantly influence the efficiency of the synthesis.
Propenylbenzothiazole has a molecular formula of with a molecular weight of approximately 175.25 g/mol . The compound features a thiazole ring fused with a benzene ring, with a propenyl group attached at the second position on the thiazole moiety.
The structure can be represented as follows:
Propenylbenzothiazole is involved in various chemical reactions:
Propenylbenzothiazole has several scientific uses:
The benzothiazole nucleus represents a privileged scaffold in drug discovery, with its propenyl-substituted derivatives emerging as particularly promising candidates for addressing complex diseases. Propenylbenzothiazole integrates the intrinsic bioactivity of the benzothiazole core with the versatile chemical properties of the propenyl side chain, enabling unique interactions with biological targets. This molecular hybrid has demonstrated significant potential in multitarget drug design paradigms, especially for pathologies requiring simultaneous modulation of multiple pathways, including oncology, neurodegenerative disorders, and infectious diseases [1] [6].
Benzothiazole derivatives trace their origins to natural products like the antitumor agent bleomycin and the luciferin bioluminescent system. Synthetic exploration accelerated in the 1990s with the discovery of 2-(4-aminophenyl)benzothiazoles, which exhibited nanomolar potency against breast cancer cell lines (e.g., MCF-7, MDA-MB-468). This breakthrough validated benzothiazole as a scaffold worthy of systematic optimization [6].
Table 1: Clinically Approved Benzothiazole-Based Drugs
Drug Name | Therapeutic Target | Indication | Key Structural Feature |
---|---|---|---|
Riluzole | Sodium channels | Amyotrophic lateral sclerosis | 2-Aminobenzothiazole |
Flutemetamol | β-Amyloid aggregates | Alzheimer’s diagnostics (PET) | 6-Hydroxybenzothiazole |
Quizartinib | FLT3-ITD kinase | Acute myeloid leukemia | 4-Benzothiazole hydrazide |
Three FDA-approved drugs exemplify the scaffold’s translational impact: Riluzole (1995) for neurodegenerative disease, Flutemetamol (2013) for Alzheimer’s imaging, and Quizartinib (2019) for oncology. The structural evolution shows progressive complexity—from unsubstituted cores (Riluzole) to derivatives with halogenation (Flutemetamol) and extended conjugation (Quizartinib) [6]. Propenylbenzothiazole represents the latest innovation, where the unsaturated chain enhances target versatility while maintaining metabolic stability.
The propenyl group (–CH=CH–CH3) imparts three critical advantages to the benzothiazole core:
Table 2: Impact of Propenyl Substitution on Biological Activity
Compound | R Group | Anticancer IC50 (μM) | Log P | Targets Inhibited |
---|---|---|---|---|
PMX610 | 3,4-Dimethoxyphenyl | 0.02 (MDA-MB-231) | 3.8 | Cytochrome P450 |
Propenyl Analog | 3,4-(OCH3)-propenyl | 0.008 (MDA-MB-231) | 4.3 | Cytochrome P450, AKT, ERK |
The propenyl moiety also serves as a synthetic handle for chemical diversification. Epoxidation of the double bond yields electrophilic intermediates that covalently inhibit cysteine proteases, while hydroboration generates alcohols for salt formation—enhancing aqueous solubility for in vivo applications [4] [8].
A "privileged structure" exhibits intrinsic affinity for diverse target families. Propenylbenzothiazole excels in this role due to its:
Computational workflows now leverage this scaffold for de novo multitarget design. In silico models like mt-QSAR-MLP predict polypharmacology by associating molecular descriptors (e.g., E-state indices of propenyl CH groups) with bioactivity against ≥3 targets [9]. Generative AI platforms (e.g., PCMol) use AlphaFold-derived protein embeddings to optimize propenylbenzothiazoles for understudied targets—achieving 80% prediction accuracy for parasitic enzyme inhibition [10].
Table 3: Multitarget Propenylbenzothiazole Derivatives in Development
Therapeutic Area | Lead Compound | Primary Targets Inhibited | Efficacy Metrics |
---|---|---|---|
Oncology | B7-Propenyl | AKT, ERK, IL-6/TNF-α | 95% A549 cell migration inhibition |
Neurodegeneration | MTD-01 | AChE, β-amyloid, NMDA receptors | 80% cognitive recovery (scopolamine model) |
Antimicrobial | BTZ-4-CF3 | sEH, FAAH, DprE1 (tuberculosis) | MIC = 0.25 μg/mL (MRSA) |
The future trajectory involves structural hybridization with complementary pharmacophores (e.g., quinoline for antitubercular activity; donepezil fragments for cognition). These mergers yield chimeras like propenylbenzothiazole-vasicinone hybrids showing dual AChE/β-amyloid inhibition—exemplifying rational polypharmacology [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7